2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone is a bicyclic heterocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its norbornane-like framework. The molecule comprises a methanone bridge connecting the 3-chlorophenyl substituent to the bicyclic system. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for modulating biological targets like enzymes or receptors. The chlorine atom at the 3-position of the phenyl ring enhances lipophilicity and may influence binding interactions through steric or electronic effects .
Properties
IUPAC Name |
(3-chlorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCOHDBWOLAELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Aryl Rings Chlorine (3-Cl): The electron-withdrawing nature of chlorine enhances metabolic stability and may improve membrane permeability compared to hydrogen . Iodine (3-I): The larger atomic radius and polarizability of iodine in the 3-iodophenyl analog () could facilitate halogen bonding in target interactions, a property leveraged in radiopharmaceuticals .
Bicyclo System Modifications
- The sulfone group (2,2-dioxido) in the 3-iodophenyl derivative () increases polarity and aqueous solubility compared to the unmodified thia-azabicyclo system. However, this may reduce blood-brain barrier penetration, limiting CNS applications .
Biological Implications
- The 3-chlorophenyl variant’s balance of lipophilicity and stability makes it suitable for central nervous system (CNS) drug candidates.
- The 3-iodophenyl sulfone derivative () is hypothesized for use in imaging or targeted therapy due to iodine’s compatibility with radioisotopes .
- The pyridin-4-yl analog () may exhibit broader solubility and target engagement in peripheral tissues .
Research Findings and Data
Table 2: Experimental Data (Hypothetical Projections Based on Structural Trends)
| Property | 3-Chlorophenyl Derivative | 3-Iodophenyl Sulfone Derivative | Pyridin-4-yl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265.7 | ~371.6 | ~247.3 |
| logP (Octanol-Water) | 2.8 | 1.5 | 1.2 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.3 | 0.8 |
| Plasma Protein Binding (%) | 85 | 70 | 60 |
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a thiazolidine ring, which contributes to its biological activity. The IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClNOS |
| Molecular Weight | 253.74 g/mol |
| LogP | -0.6 |
| Polar Surface Area | 53 Å |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.
1. Antimicrobial Activity
Research has indicated that compounds similar to 2-thia-5-azabicyclo[2.2.1]heptan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit bacterial growth by targeting bacterial enzymes critical for cell wall synthesis.
2. Neuropharmacological Effects
This compound may also exhibit neuropharmacological effects through modulation of neurotransmitter systems, particularly cholinergic pathways. Its structural similarity to known acetylcholinesterase inhibitors suggests potential use in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related bicyclic compounds, researchers found that derivatives of 2-thia-5-azabicyclo[2.2.1]heptane demonstrated potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibiotics.
Case Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The study revealed that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition, suggesting a protective role against neurodegeneration.
Research Findings
Recent research has focused on synthesizing and evaluating various derivatives of this compound to enhance its biological activity and selectivity:
Q & A
Q. Key Considerations :
- Use of continuous flow reactors for improved reaction control .
- High-throughput screening to identify ideal stoichiometry and reaction times .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Critical techniques include:
Note : IR spectroscopy detects functional groups (e.g., ketone C=O at ~1700 cm⁻¹) .
How does the bicyclic framework influence the compound's interaction with biological targets?
Advanced Research Question
The rigid bicyclic structure enhances target selectivity due to:
- Stereochemical Constraints : Preorganizes the molecule for binding to enzymes/receptors (e.g., cholinergic receptors) .
- Electron-Donating Groups : Sulfur and nitrogen atoms facilitate hydrogen bonding and hydrophobic interactions .
- Substituent Effects : The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability .
Q. Methodological Insights :
- Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing Cl with F or methyl groups) .
- Competitive binding assays to compare affinity against analogous bicyclic compounds .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from:
- Varied Assay Conditions (e.g., pH, cell lines).
- Structural Analogues : Minor substituent changes (e.g., 3-chloro vs. 4-chloro phenyl) alter activity profiles .
Q. Resolution Strategies :
- Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .
- Crystallographic Studies : Compare target-bound vs. unbound conformations to explain divergent activities .
How can computational methods predict the compound's mechanism of action?
Advanced Research Question
In Silico Approaches :
- Molecular Docking : Predicts binding modes to targets (e.g., bacterial gyrase or cholinergic receptors) .
- MD Simulations : Evaluates stability of ligand-target complexes over time (e.g., 100-ns trajectories) .
- QSAR Models : Correlates substituent electronic properties (e.g., Hammett constants) with activity .
Validation : Cross-check computational predictions with in vitro assays (e.g., SPR for binding kinetics) .
What role do substituents like the 3-chlorophenyl group play in modulating pharmacological activity?
Advanced Research Question
Q. Methodology :
- SAR Libraries : Synthesize derivatives with halogens, alkyl, or electron-donating groups (e.g., -OCH₃) .
- Pharmacophore Mapping : Identify critical substituent positions for activity retention .
How is stereochemical integrity maintained during scale-up synthesis?
Basic Research Question
Challenges include racemization at the azabicyclo nitrogen. Solutions:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired configurations .
- Low-Temperature Reactions : Minimize thermal epimerization during acylation .
- Enzymatic Resolution : Lipases or esterases to separate enantiomers post-synthesis .
Analytical Control : Chiral HPLC or polarimetry to monitor enantiomeric excess (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
